N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
Benzo[d]thiazol-2-yl and piperidine are both common motifs in medicinal chemistry, often found in biologically active compounds . The presence of a methylsulfonyl group could potentially enhance the compound’s solubility and bioavailability.
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR .Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Disposition and Metabolism of SB-649868 : This study explored the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. It highlighted the compound's extensive metabolism and the identification of principal circulating components and metabolites. The study provides insights into the metabolic pathways and elimination processes of therapeutics related to N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide (Renzulli et al., 2011).
Synthetic Chemistry and Drug Development
Alternative Products in Chemical Reactions : Research on the cyclocondensation of various compounds, including N-methyl-2-thiocarbamoylacetamide and piperidine, led to the synthesis of alternative products. This study illustrates the synthetic versatility and potential chemical transformations involving piperidine, which is structurally related to the compound of interest (Krauze et al., 2007).
Antimicrobial and Antituberculosis Activity
Antimalarial Sulfonamides as COVID-19 Drug Candidates : A theoretical investigation into the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity also assessed their potential against COVID-19. The study involved computational calculations and molecular docking, suggesting the therapeutic versatility of sulfonamide derivatives (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Purposes
Novel Piperidine Derivatives for Anti-Acetylcholinesterase Activity : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity aimed at finding potent inhibitors for therapeutic applications in conditions such as dementia (Sugimoto et al., 1990).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit interesting nonlinear optical (nlo) properties , suggesting potential targets in optical applications.
Mode of Action
It’s worth noting that compounds with similar structures have been found to display strong nlo properties . This suggests that the compound may interact with its targets by altering their optical properties.
Result of Action
Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines , suggesting potential cytotoxic effects.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-22(19,20)17-8-4-5-10(9-17)13(18)16-14-15-11-6-2-3-7-12(11)21-14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNLQQLQHBSGRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.